
Propan-2-yl dichloro(dichlorophosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl dichloro(dichlorophosphoryl)acetate is a chemical compound with a unique structure that includes both dichloro and dichlorophosphoryl groups
Méthodes De Préparation
The synthesis of Propan-2-yl dichloro(dichlorophosphoryl)acetate typically involves the reaction of isopropyl alcohol with dichlorophosphoryl chloride and dichloroacetic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Propan-2-yl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propan-2-yl dichloro(dichlorophosphoryl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies may explore its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigations into its potential therapeutic uses, such as in drug development, are ongoing.
Industry: It is utilized in the manufacture of various industrial products, including pesticides and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propan-2-yl dichloro(dichlorophosphoryl)acetate involves its interaction with specific molecular targets. The dichlorophosphoryl group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and molecular processes, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Propan-2-yl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds, such as:
Dichlorophosphoryl chloride: Used in similar synthetic applications but lacks the isopropyl group.
Dichloroacetic acid: Shares the dichloro group but has different chemical properties and applications.
Isopropyl dichloroacetate: Similar structure but different reactivity due to the absence of the phosphoryl group.
Propriétés
Numéro CAS |
61264-36-6 |
|---|---|
Formule moléculaire |
C5H7Cl4O3P |
Poids moléculaire |
287.9 g/mol |
Nom IUPAC |
propan-2-yl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C5H7Cl4O3P/c1-3(2)12-4(10)5(6,7)13(8,9)11/h3H,1-2H3 |
Clé InChI |
HFARPIZPWXFXPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
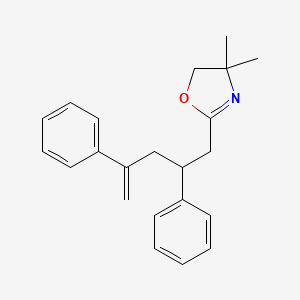

![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
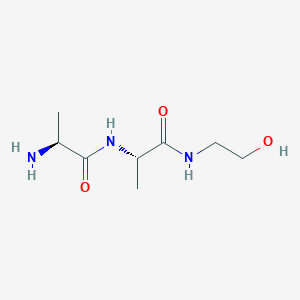
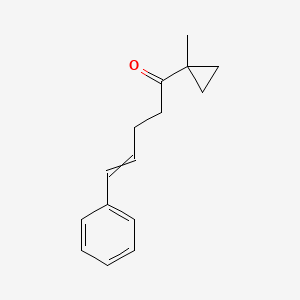
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
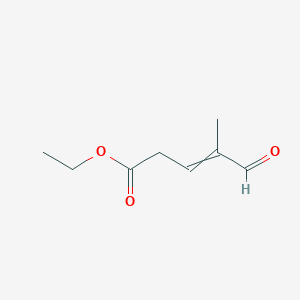
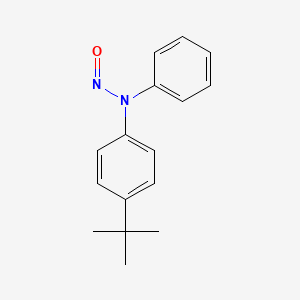
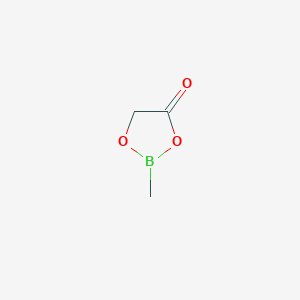
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)

